![molecular formula C22H23N3O3S B2864896 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 872688-89-6](/img/structure/B2864896.png)
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
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Description
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMPTA and has been found to have interesting properties that make it a promising candidate for further investigation.
Scientific Research Applications
Cognitive Disorder Treatment Applications
A compound identified as CEP-26401, irdabisant, with a similar pyridazinone structure, was discovered to have high affinity for human and rat histamine H3 receptors (H3R), indicating potential use in treating attentional and cognitive disorders. This compound demonstrated ideal pharmaceutical properties for a CNS drug, showing minimal metabolism in liver microsomes and good interspecies pharmacokinetic properties, indicating its potential for preclinical development in cognitive disorder treatments (Hudkins et al., 2011).
Antimicrobial and Antioxidant Applications
A study on pyrazole-acetamide derivatives explored their antioxidant activity and the effect of hydrogen bonding on self-assembly processes. The research found significant antioxidant activities for these compounds, suggesting their utility in addressing oxidative stress-related pathologies (Chkirate et al., 2019). Another study synthesized a new class of pyridazin-3-one derivatives, indicating their potential in synthesizing fused azines with possible biological activities (Ibrahim & Behbehani, 2014).
Synthesis of Novel Compounds
Research on 2-(pyridin-2-yl)-N,N-diphenylacetamides, a closely related class of compounds, described synthetic routes and chemical oxidation results. These findings are crucial for developing novel compounds with potential applications in various biological activities (Pailloux et al., 2007).
Photovoltaic Efficiency and Ligand-Protein Interactions
A study focusing on bioactive benzothiazolinone acetamide analogs conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions. It modeled photovoltaic efficiency, suggesting these compounds' utility in dye-sensitized solar cells (DSSCs) and highlighting their potential as photosensitizers with good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-18(24-25-22)17-8-10-19(27-2)20(12-17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDTOYJQAHFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide |
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